(R)-4-Methyldihydrofuran-2(3H)-one

カタログ番号 B2818360

CAS番号:

65284-00-6

分子量: 100.117

InChIキー: ALZLTHLQMAFAPA-SCSAIBSYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

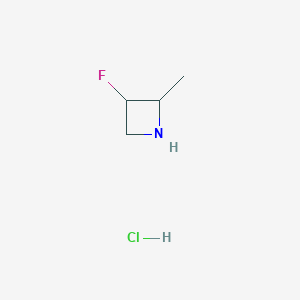

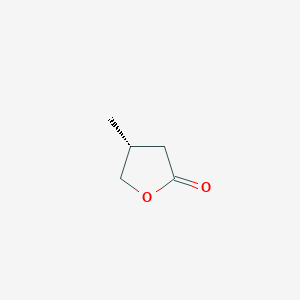

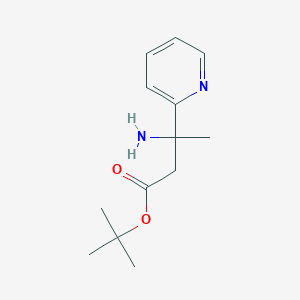

“®-4-Methyldihydrofuran-2(3H)-one” is a chemical compound with the molecular formula C5H8O2 . It is a key intermediate in the diastereoselective synthesis of Brivaracetam, an active ingredient with antiepileptic properties belonging to the racetam family .

Synthesis Analysis

The synthesis of “®-4-Methyldihydrofuran-2(3H)-one” involves a series of chemical reactions. The process starts with the addition of a solution of H5IO6 to a solution of ®-2-benzylpentyl acetate in CCl4 and CH3CN at 0 °C . The mixture is then stirred vigorously for 20 hours at room temperature . The reaction is quenched with Et2O, and the mixture is extracted with Et2O . The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and filtered . The solvent is removed, and the residue is purified by column chromatography on silica gel and distillation .Molecular Structure Analysis

The molecular structure of “®-4-Methyldihydrofuran-2(3H)-one” is represented by the formula C5H8O2 . Further analysis of the molecular structure can be done using techniques such as NMR, HPLC, LC-MS, UPLC, and more .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “®-4-Methyldihydrofuran-2(3H)-one” include the reaction of ®-2-benzylpentyl acetate with H5IO6 in a mixture of CCl4 and CH3CN . This is followed by the addition of RuCl3·nH2O, stirring, quenching, extraction, washing, drying, filtering, and purification .Physical And Chemical Properties Analysis

“®-4-Methyldihydrofuran-2(3H)-one” is a yellow oily liquid, slightly soluble in chloroform, methanol, and ethanol . It needs to be stored at 2-8°C . The boiling point is predicted to be 226.3±8.0 °C, and the density is predicted to be 0.983±0.06 g/cm3 .科学的研究の応用

- Application : Researchers have developed modified low molar ratio UF resins using ®-4-Methyldihydrofuran-2(3H)-one as a modifier. These modified resins exhibit lower free formaldehyde content and improved boiling-water resistance compared to unmodified ones. They enhance the performance of bonded products, such as poplar plywood, meeting stringent environmental standards .

- Application : Large-scale atmospheric thermonuclear testing in the 1950s and 1960s introduced significant amounts of tritium into the hydrological cycle. As a result, ®-4-Methyldihydrofuran-2(3H)-one can serve as an environmental tracer for water originating from that period .

- Application : Researchers have explored ®-4-Methyldihydrofuran-2(3H)-one as a potential material for input circuits and detection coils in SQUIDs. Its cryogenic properties and expected performance in different environments are under investigation .

Resin Modification for Improved Water Resistance

Environmental Tracer for Water Origin

Superconducting Quantum Interference Devices (SQUIDs)

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(4R)-4-methyloxolan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-4-2-5(6)7-3-4/h4H,2-3H2,1H3/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZLTHLQMAFAPA-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)OC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)OC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-4-Methyldihydrofuran-2(3H)-one | |

Synthesis routes and methods

Procedure details

The process is carried out as in Examples 1 - 5 using 50.0 grams of a methanolic co-distillate (boiling range 66° - 78° C) containing 14.8 grams of 2-methoxy-4-methyltetrahydrofuran derived from methallyl alcohol as described in step (a), 30 ml of water and 5.0 grams of powdered copper chromite (Catalysts and Chemicals Co.). The mixture is heated at 180° C under 1000 psi of hydrogen for one hour. Analysis of the product mixture shows the presence of 9.3 grams of 2-methyl-1,4-butandiol (70% yield) and about 0.5 grams of 3-methyl-4-butyrolactone (4% yield).

Yield

70%

Yield

4%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(3,5-dimethoxybenzyl)-1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2818278.png)

![2-{[3-cyano-4-(2-ethoxyphenyl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2818283.png)

![5-(Aminomethyl)-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B2818292.png)

![2-Chloro-N-[3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]acetamide](/img/structure/B2818293.png)

![N'-(4-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide](/img/structure/B2818296.png)

![3-(4-Methoxyphenyl)-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]propan-1-one](/img/structure/B2818297.png)